Stereospecific SN2 Synthesis: 90% Yield with Full Inversion of Configuration from Chiral Tosylate
(-)-2-Chlorooctane can be synthesized from (S)-1-methylheptyl tosylate via an SN2 reaction with lithium chloride in acetone. This method yields the product in 90% yield with complete inversion of configuration at the stereogenic center [1]. In contrast, the same reaction using TiCl₄ as the chlorinating agent results in partial retention of configuration, a significant deviation from the expected stereochemical outcome [1].
| Evidence Dimension | Synthetic Yield with Stereochemical Outcome |
|---|---|
| Target Compound Data | 90% yield with complete inversion of configuration |
| Comparator Or Baseline | Reaction with TiCl₄: partial retention of configuration |
| Quantified Difference | Qualitative difference in stereochemical outcome |
| Conditions | (S)-1-methylheptyl tosylate + LiCl in acetone, reflux, 48 h |
Why This Matters
This method ensures the procurement of enantiomerically pure (-)-2-chlorooctane with predictable stereochemistry, which is essential for subsequent stereospecific transformations.
- [1] Clarification of the Stereochemical Course of Nucleophilic Substitution of Arylsulfonate-Based Leaving Groups with Nucleophiles. DOI: 10.1021/jo900991z. View Source
